molecular formula C42H48N2O19 B12787372 D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, methyl ester, (5S-trans)- CAS No. 150038-42-9

D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, methyl ester, (5S-trans)-

Cat. No.: B12787372
CAS No.: 150038-42-9
M. Wt: 884.8 g/mol
InChI Key: LVKDJVCIYOXCQO-FXGGBIMSSA-N
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Description

D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, methyl ester, (5S-trans)-: is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups, a methoxy group, and a dimethylamino group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including glycosylation, esterification, and hydroxylation reactions. The starting materials typically include D-serine and various sugar derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes, followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study glycosylation processes and protein interactions.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The dimethylamino group can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a complex structure and multiple functional groups.

Uniqueness

What sets this compound apart is its unique combination of sugar moieties and functional groups, which confer specific chemical and biological properties

Properties

CAS No.

150038-42-9

Molecular Formula

C42H48N2O19

Molecular Weight

884.8 g/mol

IUPAC Name

methyl (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-(dimethylamino)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C42H48N2O19/c1-13-7-19-26(33(52)23(13)39(56)43-20(11-45)40(57)59-6)25-17(10-18-27(34(25)53)30(49)16-8-15(58-5)9-21(46)24(16)29(18)48)31(50)37(19)62-42-36(55)38(28(44(3)4)14(2)61-42)63-41-35(54)32(51)22(47)12-60-41/h7-10,14,20,22,28,31-32,35-38,41-42,45-47,50-55H,11-12H2,1-6H3,(H,43,56)/t14-,20-,22-,28+,31+,32+,35-,36-,37+,38+,41+,42+/m1/s1

InChI Key

LVKDJVCIYOXCQO-FXGGBIMSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)OC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)OC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

Origin of Product

United States

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